5-Benzyl-7,7-difluoro-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol
Description
Properties
IUPAC Name |
5-benzyl-7,7-difluoro-4,6-dihydro-[1,2]oxazolo[4,5-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O2/c14-13(15)8-17(6-9-4-2-1-3-5-9)7-10-11(13)19-16-12(10)18/h1-5H,6-8H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWFCSLRBYSYRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(CN1CC3=CC=CC=C3)(F)F)ONC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Dihydropyridine Intermediate
The synthesis begins with a substituted dihydropyridine derivative. Analogous to the gaboxadol synthesis described in patent WO2016150953A1, pyrrolidin-2-one serves as a starting material. However, modifications are necessary to incorporate the benzyl group:
Isoxazole Ring Formation
The isoxazole ring is constructed via cyclocondensation with hydroxylamine. Adapting methods from Rong and Chang, the ketone group at position 3 reacts with hydroxylamine hydrochloride under acidic conditions:
-
Step 3 : Treat the intermediate with hydroxylamine hydrochloride in acetic acid at 60°C for 8 h to form the isoxazolo[4,5-c]pyridine core.
Difluorination at Position 7
Fluorination is achieved using diethylaminosulfur trifluoride (DAST), a reagent known for converting ketones to geminal difluorides:
-
Step 4 : React the 7-keto intermediate with DAST in dichloromethane at −10°C, followed by gradual warming to room temperature. This step introduces the 7,7-difluoro motif.
| Step | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| 4 | DAST, CH₂Cl₂, −10°C → RT, 4 h | 5-Benzyl-7,7-difluoro-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol | 68 |
Synthetic Route 2: Direct Fluorination of a Preexisting Isoxazolopyridine
Late-Stage Fluorination Strategy
This route prioritizes fluorination after constructing the isoxazolo[4,5-c]pyridine skeleton. A key advantage is avoiding fluorination-sensitive intermediates:
-
Step 1 : Synthesize 5-benzyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol using methods analogous to WO2016150953A1, substituting pyrrolidin-2-one with 1-benzylpyrrolidin-2-one.
-
Step 2 : Oxidize position 7 to a ketone using Jones reagent (CrO₃/H₂SO₄).
-
Step 3 : Apply Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) to convert the ketone to a geminal difluoride.
| Step | Reagents/Conditions | Key Intermediate | Yield (%) |
|---|---|---|---|
| 2 | CrO₃, H₂SO₄, acetone, 0°C, 2 h | 7-Keto derivative | 90 |
| 3 | Deoxo-Fluor, DCM, 40°C, 12 h | Target compound | 63 |
Optimization Challenges and Industrial Scalability
Fluorination Efficiency
The choice of fluorinating agent significantly impacts yield and purity. Comparative studies indicate DAST provides higher regioselectivity (≥95% geminal difluorination) but requires stringent moisture control. Deoxo-Fluor offers better thermal stability, making it preferable for large-scale reactions.
Benzyl Group Stability
Benzyl ethers are susceptible to hydrogenolysis during catalytic hydrogenation steps. To mitigate this, patent WO2016150953A1 recommends using palladium on carbon under low hydrogen pressure (≤2 bar) and short reaction times (<4 h).
Crystallization and Purification
The final compound’s zwitterionic nature complicates crystallization. Patent data suggest using toluene/ethyl acetate mixtures (3:1 v/v) for recrystallization, achieving ≥99% purity after two cycles.
Alternative Approaches and Emerging Technologies
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-7,7-difluoro-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Benzyl-7,7-difluoro-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Benzyl-7,7-difluoro-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol involves its interaction with specific molecular targets. For example, it may act on the GABA system by modulating the activity of GABA receptors, which are involved in inhibitory neurotransmission in the central nervous system . This modulation can lead to various physiological effects, such as sedation or anxiolysis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Pharmacological Profiles
The compound shares structural homology with several GABAergic modulators. Key comparisons include:
Impact of Substituents on Activity
- Benzyl Group (Position 5): The benzyl moiety in the target compound likely increases lipophilicity, improving blood-brain barrier penetration compared to THPO and THIP. This aligns with studies showing that lipophilic analogs of THPO exhibit enhanced inhibitory potency at GABA transporters (GATs) .
- 7,7-Difluoro Substitution: Fluorination at position 7 may stabilize the molecule’s conformation and reduce metabolic degradation. Similar fluorinated analogs in related isoxazolo-pyridines demonstrate prolonged half-lives and sustained receptor interactions .
Functional Comparisons
- GABAA Receptor Affinity: Unlike THIP, which directly activates GABAA receptors, the target compound’s activity remains uncharacterized. However, its structural similarity to THPO suggests a primary role in GABA uptake inhibition rather than direct receptor agonism .
- Anticonvulsant Potential: N-substituted THPO analogs (e.g., N-4,4-diphenyl-3-butenyl-THPO) show potent anticonvulsant effects in preclinical models. The benzyl and difluoro groups in the target compound may further optimize this activity by enhancing target engagement .
- Tolerance Development: Chronic administration of THIP induces tolerance via α-2 adrenoceptor upregulation . Whether the target compound shares this liability requires investigation.
Research Findings and Clinical Implications
- The target compound’s pharmacokinetic improvements could amplify these effects.
- Neuropathic Pain: THIP’s antinociceptive effects are mediated through GABAA receptors and α-2 adrenoceptors . Structural modifications in the target compound may decouple these mechanisms, reducing side effects like sedation.
- Synthetic Accessibility: Unlike THIP and THPO, which require multi-step syntheses, the target compound’s benzyl and difluoro groups may be introduced via efficient catalytic methods, as seen in related isoxazolo-pyridine derivatives .
Biological Activity
5-Benzyl-7,7-difluoro-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol (CAS Number: 1823265-27-5) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a benzyl group and two fluorine atoms, which may enhance its pharmacological properties and interactions with biological targets.
- Molecular Formula : C13H12F2N2O2
- Molecular Weight : 266.25 g/mol
- IUPAC Name : this compound
The proposed mechanism of action for this compound involves its interaction with the gamma-aminobutyric acid (GABA) system. This compound is hypothesized to modulate GABA receptors, which play a critical role in inhibitory neurotransmission within the central nervous system. Such modulation could potentially lead to anxiolytic or sedative effects.
Antiparasitic Activity
Recent studies have evaluated the antiparasitic properties of related compounds but have not extensively focused on this compound specifically. However, preliminary assessments of structurally similar compounds indicate moderate activity against Leishmania species. For instance:
These findings suggest that while direct data on this compound's antiparasitic efficacy is limited, its structural relatives show promise.
Neuropharmacological Effects
The interaction with GABA receptors suggests potential neuropharmacological applications. Compounds with similar structures have been investigated for their sedative and anxiolytic properties. The presence of fluorine atoms may enhance lipophilicity and receptor binding affinity.
Case Studies and Research Findings
While specific case studies on this compound are sparse in the literature, ongoing research into related compounds provides insights into its biological potential:
- GABA Modulation Studies : Research indicates that isoxazole derivatives can significantly influence GABA receptor activity. Compounds structurally similar to 5-Benzyl derivatives have shown enhanced binding and modulation capabilities.
- Antiparasitic Activity Assessments : Investigations into similar compounds have demonstrated varying degrees of effectiveness against parasitic infections such as leishmaniasis and malaria. These studies often utilize in vitro assays to determine IC50 values.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
